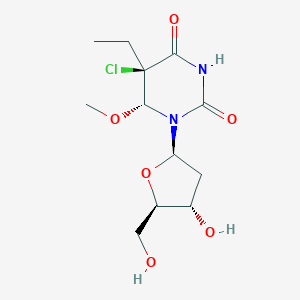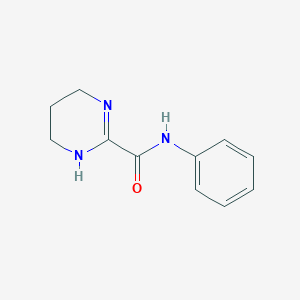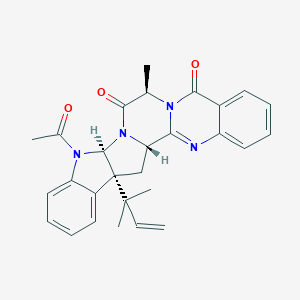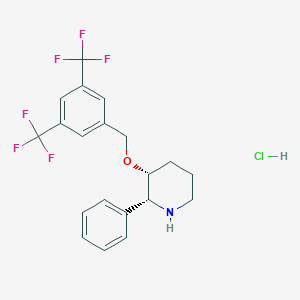
L-733,061 盐酸盐
描述
L-733,061 hydrochloride is a potent and selective antagonist for the neurokinin-1 receptor. This compound is known for its ability to inhibit neurogenic plasma extravasation and has been studied for its potential therapeutic applications in various fields, including oncology and neurology .
科学研究应用
L-733,061 hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
L-733,061 hydrochloride is a potent antagonist of the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide substance P . This receptor plays a crucial role in pain perception, depression, and inflammation .
Mode of Action
As an antagonist, L-733,061 hydrochloride binds to the NK1 receptor and blocks its activation by substance P . This prevents the downstream signaling cascades that would normally be triggered by the binding of substance P to the NK1 receptor .
Biochemical Pathways
The blockade of the NK1 receptor by L-733,061 hydrochloride disrupts several biochemical pathways. For instance, it inhibits the release of intracellular calcium ions, which are crucial for various cellular processes such as neurotransmission and muscle contraction . It also interferes with the activation of protein kinase C, a key player in cell proliferation and survival .
Result of Action
The antagonistic action of L-733,061 hydrochloride on the NK1 receptor has several effects. It produces anxiolytic-like effects, reducing anxiety in animal models . It also exhibits antitumor activity in vitro, inhibiting the growth of human gastric and colon adenocarcinomas . Furthermore, it decreases HER2 activity and tumor growth in mice bearing HER2+ or EGFR+ breast tumors .
生化分析
Biochemical Properties
L-733,061 hydrochloride acts as an antagonist for the NK1 receptor . This means that it binds to the NK1 receptor and inhibits its activation by substance P . The interaction between L-733,061 hydrochloride and the NK1 receptor is characterized by high affinity, with Ki values reported to be in the nanomolar range .
Cellular Effects
In cellular contexts, L-733,061 hydrochloride can influence various processes through its antagonistic action on the NK1 receptor . For instance, it can inhibit the mobilization of intracellular calcium ions induced by substance P, a process that is crucial for various cellular functions including cell signaling and gene expression . Moreover, L-733,061 hydrochloride can also exert cytotoxic effects on certain cell types, such as COLO 858 cells .
Molecular Mechanism
The molecular mechanism of action of L-733,061 hydrochloride primarily involves its binding to the NK1 receptor and subsequent inhibition of receptor activation . This prevents the downstream signaling events typically triggered by the binding of substance P to the NK1 receptor . As a result, L-733,061 hydrochloride can modulate various molecular processes, including calcium ion mobilization, gene expression, and potentially, cell survival .
Temporal Effects in Laboratory Settings
The effects of L-733,061 hydrochloride in laboratory settings can vary over time. For instance, its cytotoxic effects on COLO 858 cells have been observed to be concentration-dependent and to increase with longer incubation times
Dosage Effects in Animal Models
In animal models, L-733,061 hydrochloride has been shown to inhibit plasma extravasation induced by electrical stimulation in a dose-dependent manner
Metabolic Pathways
The specific metabolic pathways that L-733,061 hydrochloride is involved in are currently not well-characterized in the literature. Given its role as an NK1 receptor antagonist, it may potentially influence pathways related to substance P signaling .
Subcellular Localization
As an NK1 receptor antagonist, it is likely to exert its effects at the cell membrane, where the NK1 receptor is typically localized .
准备方法
The synthesis of L-733,061 hydrochloride involves a stereoselective nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. The process is highly versatile and can be used to create a wide range of biologically active compounds . Industrial production methods typically involve the use of transition metal complexes and organocatalysts to achieve high levels of asymmetric induction .
化学反应分析
L-733,061 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various products.
Reduction: The nitro group can be reduced to an amine, which can then undergo further transformations.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring
Common reagents used in these reactions include dichloromethane, ether, tetrahydrofuran, hexane, and dimethylformamide . Major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .
相似化合物的比较
L-733,061 hydrochloride is unique in its high selectivity and potency as a neurokinin-1 receptor antagonist. Similar compounds include:
L-733,060 hydrochloride: Another potent neurokinin-1 receptor antagonist with similar applications.
CP-99,994: A compound with a similar mechanism of action but different chemical structure.
These compounds share similar therapeutic potentials but differ in their chemical properties and specific applications.
属性
IUPAC Name |
(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEUTIUITGHIEO-JAXOOIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468719 | |
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148687-76-7 | |
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


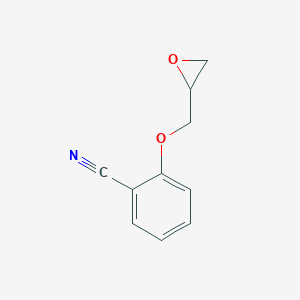


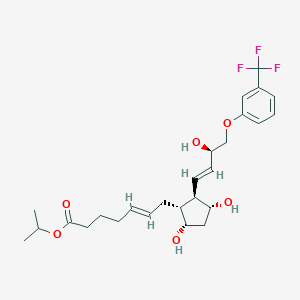
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci)](/img/structure/B125184.png)
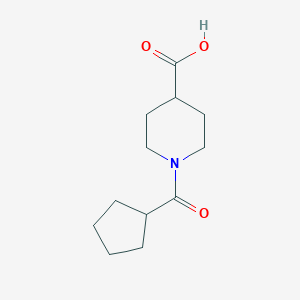
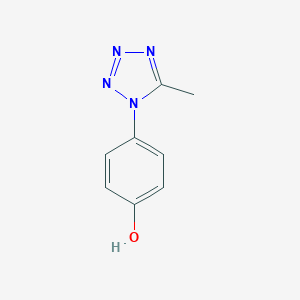
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
